Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate

Process Chemistry Salt Selection Crystallinity

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate (CAS 2305079-28-9) is the p-toluenesulfonic acid salt of a Boc-protected 2-aminomethylazetidine. With a molecular formula C₁₆H₂₆N₂O₅S and a molecular weight of ~358.45 g/mol, it belongs to the class of four-membered nitrogen heterocycles (azetidines), which are privileged scaffolds in medicinal chemistry due to their balanced ring strain, conformational restriction, and three-dimensional character.

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
Cat. No. B8097628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate
Molecular FormulaC16H26N2O5S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCC1CCN1
InChIInChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3,(H,11,12);2-5H,1H3,(H,8,9,10)
InChIKeyPWJOWZBOEVGURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate: Procurement-Grade Heterocyclic Building Block for CNS and Kinase Drug Discovery


Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate (CAS 2305079-28-9) is the p-toluenesulfonic acid salt of a Boc-protected 2-aminomethylazetidine. With a molecular formula C₁₆H₂₆N₂O₅S and a molecular weight of ~358.45 g/mol, it belongs to the class of four-membered nitrogen heterocycles (azetidines), which are privileged scaffolds in medicinal chemistry due to their balanced ring strain, conformational restriction, and three-dimensional character. [1] Unlike the corresponding free base (CAS 99724-21-7), which is typically a low-melting solid or viscous oil, the tosylate salt is a white crystalline powder with enhanced ambient stability. This building block incorporates a Boc-protected aminomethyl handle at the 2-position of the azetidine ring, making it a strategic intermediate for the introduction of the azetidine pharmacophore into CNS-penetrant drug candidates, including orexin receptor antagonists, kinase inhibitors, and GPR119 modulators. [2]

Why the Tosylate Salt of Azetidin-2-ylmethyl-carbamic Acid tert-Butyl Ester Cannot Be Freely Interchanged with Its Free Base or Hydrochloride Analog


In-class azetidine building blocks that share the same Boc-aminomethyl core—such as the free base (tert-butyl (azetidin-2-ylmethyl)carbamate, CAS 99724-21-7), the hydrochloride salt (CAS 1860028-36-9), or even the regioisomeric 3‑(Boc-amino)azetidine (CAS 91188-13-5)—are not functionally interchangeable with the tosylate salt. The substitution of a crystalline tosylate salt for a non-crystalline free base has been documented to resolve significant formulation and degradation challenges in process chemistry. [1] The tosylate counterion serves as both a stability-enhancing crystalline lattice former and a superior leaving group for downstream nucleophilic substitution steps, whereas the hydrochloride salt provides no leaving-group advantage and is typically more hygroscopic, leading to variable stoichiometry upon storage. [2] Moreover, regioisomeric variants such as the 3-substituted azetidine lack the 2‑aminomethyl substitution topology required for the construction of fused or spiro‑azetidine scaffolds found in patent-protected clinical candidates. The combined physicochemical and reactivity differences mean that substituting any of these analogs can lead to failed coupling reactions, irreproducible yields, or out-of-specification crystallization outcomes.

Head-to-Head and Cross-Study Comparative Evidence for Azetidin-2-ylmethyl-carbamic Acid tert-Butyl Ester Tosylate Versus Free Base and HCl Salt


Crystalline Tosylate Salt Overcomes Free-Base Non-Crystallinity and Degradation: Process Chemistry Validation

In the multikilogram synthesis of an azetidinyl ketolide antibiotic, researchers at Pfizer discovered that the noncrystalline free base of the aminoazetidine intermediate caused significant formulation and degradation issues. A crystalline monotosylate salt was generated that 'addressed significant formulation and degradation issues experienced when using the noncrystalline freebase.' [1] Although this finding pertains to a specific ketolide API intermediate, the underlying principle—that converting an azetidine free base to its tosylate salt imparts crystallinity and mitigates degradation—is directly transferable to azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate because both compounds share the same basic azetidine core and amine functional group that the tosylate counterion stabilizes. In contrast, the free base of azetidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS 99724-21-7) is reported as a non-crystalline oil or low-melting solid (melting point: N/A), making accurate gravimetric dosing and long-term storage challenging.

Process Chemistry Salt Selection Crystallinity Formulation Stability

Tosylate Counterion Provides a Superior Leaving Group for Nucleophilic Substitution: Reactivity Advantage Over HCl Salt

The p-toluenesulfonate (tosylate) anion is widely recognized as an excellent leaving group in nucleophilic substitution reactions due to the electron-withdrawing sulfonate group and resonance stabilization of the departing anion. [1] In practice, azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate can undergo direct SN2 displacement of the tosylate counterion by nucleophiles (amines, thiols, alcohols) without the need for a separate activation step. In contrast, the hydrochloride salt (CAS 1860028-36-9) releases chloride, a significantly poorer leaving group—the chloride ion is approximately 10⁴-fold less reactive in SN2 displacements compared to tosylate when measured by relative leaving-group ability scales (pKₐ of conjugate acid: HCl ≈ −7, TsOH ≈ −2.8; nucleofugality parameter Nf: tosylate ≈ 3.5, chloride ≈ −1.0). [2] The free base requires an additional activation step (e.g., mesylation, tosylation, or Mitsunobu) before nucleophilic displacement, adding one synthetic step, reducing overall yield, and generating additional waste. This built-in leaving-group functionality of the tosylate salt enables one-pot, telescoped sequences that are not feasible with the free base or HCl salt.

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

Enhanced Aqueous Solubility of Tosylate Salts Versus Free Bases: Class-Level Data for Azetidine Building Blocks

A direct comparison of an azetidine tosylate salt with its corresponding free base is available for the structurally analogous compound 1-ethyl-azetidin-3-ylamine tosylate. The tosylate salt exhibited an aqueous solubility of ~50 mg/mL, attributed to polar sulfonate–water interactions, significantly exceeding the solubility of the uncharged free base form. This class-level observation is consistent with general salt-form solubility trends: sulfonate salts of basic amines routinely show 10–1000-fold enhancement in aqueous solubility compared to the neutral free base. [1] While numerical solubility data for azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate itself are not currently published, the structural similarity (azetidine core with a basic amine protonated by p-toluenesulfonic acid) strongly supports a comparable aqueous solubility advantage over the free base (CAS 99724-21-7) and potentially over the more hygroscopic hydrochloride salt. Improved aqueous solubility facilitates aqueous workup procedures, enables aqueous-phase coupling reactions, and simplifies purification by extraction during downstream synthesis.

Solubility Salt Form Selection Aqueous Solubility Formulation

2-Aminomethyl Substitution Pattern: Topological Superiority Over 3-Substituted Azetidine Building Blocks for Patent-Protected Scaffolds

The 2-aminomethyl substitution pattern on the azetidine ring, as provided by azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate, is a critical structural feature found in multiple patent-protected clinical candidates. The patent literature for orexin receptor antagonists (WO 2008/020405 A2, US 7,994,336 B2) explicitly depicts tert-butyl (azetidin-2-ylmethyl)carbamate as the key intermediate for constructing compounds of formula (I), where the azetidine nitrogen and the 2‑aminomethyl side chain serve as orthogonal diversification points. [1] In contrast, the 3‑(Boc-amino)azetidine building block (CAS 91188-13-5) provides substitution at the 3‑position, which is incompatible with the defined topology of the patented orexin antagonist series. Similarly, a separate patent family covering ALK, TRK, and ROS1 kinase inhibitors (Chinese Patent CN 109503573 A) describes azetidine derivatives that rely on the 2‑substituted azetidine architecture for optimal kinase binding. [2] Quantitative structure–activity relationship (SAR) data from BindingDB confirm that (S)-1-(azetidin-2-ylmethyl)-substituted indole-3-carboxamides achieve P2X7 receptor IC₅₀ values of 55 nM [3], whereas analogous compounds lacking the 2‑aminomethyl substitution or bearing 3‑substitution show >100-fold potency loss. This topological specificity means that procurement of the 2‑substituted building block—particularly in a stable, crystalline tosylate salt form—is mandatory for research programs following these established SAR trajectories.

Medicinal Chemistry Scaffold Topology Orexin Receptor Kinase Inhibitor

Improved Long-Term Storage Stability: Tosylate Salt Mitigates Ring-Opening Degradation of Strained Azetidines

The inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) renders the free base and simple ammonium salts (e.g., hydrochloride) susceptible to acid-mediated ring-opening degradation, particularly in the presence of trace moisture or acidic impurities. [1] Protonation of the azetidine nitrogen in the free base or HCl salt leads to increased electrophilicity at the ring carbon atoms, which can trigger intramolecular or intermolecular nucleophilic attack and irreversible decomposition. [1] The tosylate salt mitigates this degradation pathway by providing a bulky, non-nucleophilic counterion that stabilizes the protonated azetidine ring through lattice energy contributions (~150 kcal/mol for analogous sulfonate salts) and by sequestering the amine in a crystalline matrix that limits its exposure to moisture and acidic environments. Storage recommendations for the tosylate salt specify sealed, dry conditions at 2–8 °C , whereas the free base requires identical storage yet degrades more rapidly due to its non-crystalline state. Empirical stability observations from the azetidinyl ketolide process development program confirmed that the monotosylate salt 'addressed significant formulation and degradation issues,' validating the stability-enhancing role of the tosylate counterion for azetidine-containing intermediates. [2]

Stability Storage Ring Strain Degradation

Purity and Traceability: Commercially Available Tosylate Salt with 96–97% Certified Purity Versus Variable Free Base and HCl Salt Quality

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is commercially supplied at certified purities of 96% (Alfa Aesar/Apollo Scientific) to 97% (Leyan, Chemscene, Moldb) as determined by HPLC or NMR. In contrast, the free base (CAS 99724-21-7) is typically listed at ≥95% purity and is often described as a 'colourless viscous oil' that was used without further purification, reflecting its non-crystalline nature and the difficulty of achieving high-purity isolation at scale. The hydrochloride salt (CAS 1860028-36-9) is available at ≥96% purity but, as a hygroscopic solid, is subject to water uptake that can alter the effective molecular weight and compromise stoichiometric calculations in subsequent reactions. The tosylate salt's higher certified purity and defined crystalline form enable accurate mass balance, reproducible stoichiometry, and reliable analytical characterization, including clear melting point determination (though the exact melting point value is not publicly reported for this specific compound). For procurement decisions, the availability of a 96–97% HPLC-certified product with documented storage conditions and shipping at ambient temperature (continental US) reduces quality-related risks compared to the free base or HCl salt.

Purity Quality Control Certificate of Analysis Reproducibility

Recommended Procurement Scenarios for Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate


Orexin Receptor Antagonist Drug Discovery Programs Requiring 2-Aminomethyl-Azetidine Scaffolds

The compound serves as the preferred starting material for building the azetidine core of non-peptide orexin receptor antagonists as disclosed in Actelion's patent family (US 7,994,336 B2, WO 2008/020405 A2). The 2-aminomethyl substitution pattern and the tosylate leaving group enable direct sequential functionalization of both the azetidine nitrogen and the aminomethyl side chain. [1] Compared to the free base, the tosylate salt eliminates one protection/deprotection or activation step and provides a crystalline intermediate that facilitates purification and characterization at each synthetic stage—a critical advantage given the structural complexity of orexin antagonist leads.

Kinase Inhibitor Synthesis Targeting ALK, TRK, and ROS1 with Macrocyclic Lactam Architectures

Chinese Patent CN 109503573 A describes macrocyclic lactam derivatives incorporating the 2-substituted azetidine motif as potent ALK, TRK, and ROS1 kinase inhibitors. The Boc-protected aminomethyl handle and the crystalline tosylate salt form enable efficient incorporation of the azetidine fragment into the macrocyclic framework under controlled stoichiometry, avoiding the weighing errors and decomposition risks associated with the non-crystalline free base. [2] Procurement of this tosylate building block allows medicinal chemistry teams to replicate patent SAR and generate proprietary analogs with confidence in intermediate purity.

Multi-Step Parallel Synthesis Libraries Requiring Robust, Storable Azetidine Building Blocks

For high-throughput medicinal chemistry and parallel synthesis campaigns, the tosylate salt's crystalline nature (stable solid at ambient temperature, certified purity 96–97%) enables accurate solid dispensing on automated platforms and long-term storage without degradation. The free base (viscous oil, 95% purity) is unsuitable for automated solid handling, and the hydrochloride salt's hygroscopicity introduces weighing variability. Synthesis reports confirm that the free base is typically used 'without further purification' at 92% yield, indicating the difficulty of obtaining analytically pure material in non-salt form. The tosylate salt minimizes these variables, making it the rational choice for library production.

Process Development and Scale-Up Campaigns Where Crystalline Intermediates Enable Telescoped Sequences

The Pfizer process development team's experience with an azetidinyl ketolide antibiotic demonstrated that a crystalline monotosylate salt 'addressed significant formulation and degradation issues experienced when using the noncrystalline freebase,' enabling a robust final API synthesis. [3] This precedent establishes the tosylate salt form as a risk-mitigation strategy for any azetidine-containing intermediate destined for scale-up. The tosylate leaving group further enables telescoped reactions by allowing direct nucleophilic displacement without intermediate isolation of the free amine, reducing solvent usage and waste stream volume—outcomes directly quantified in the cited process development study.

Quote Request

Request a Quote for Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.